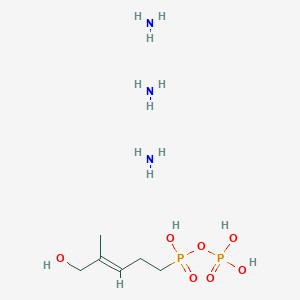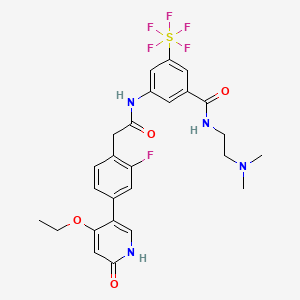![molecular formula C16H11N5O B12406797 3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide](/img/structure/B12406797.png)
3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RSK2-IN-2 is a chemical compound known for its role as an inhibitor of ribosomal S6 kinase 2 (RSK2). RSK2 is a serine/threonine kinase involved in various cellular processes, including cell proliferation, transformation, and cancer development. The inhibition of RSK2 has been explored for its potential therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
The synthesis of RSK2-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions to form RSK2-IN-2.
Industrial production methods for RSK2-IN-2 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
RSK2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
RSK2-IN-2 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of RSK2 in various chemical reactions and pathways.
Biology: It is used to investigate the biological functions of RSK2 in cell proliferation, differentiation, and apoptosis.
Medicine: It is explored for its potential therapeutic applications in cancer treatment, particularly in targeting tumors with high RSK2 activity.
Industry: It is used in the development of new drugs and therapeutic agents targeting RSK2
Mécanisme D'action
RSK2-IN-2 exerts its effects by inhibiting the activity of RSK2. RSK2 is involved in the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates various cellular processes. By inhibiting RSK2, RSK2-IN-2 disrupts the phosphorylation of downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis. This mechanism is particularly relevant in cancer cells, where RSK2 activity is often upregulated .
Comparaison Avec Des Composés Similaires
RSK2-IN-2 is compared with other similar compounds, such as:
SL0101: A specific inhibitor of RSK1 and RSK2, used in cancer research.
BI-D1870: Another RSK inhibitor that targets the N-terminal kinase domain of RSK2.
Fluoromethylketone (FMK): A pyrrolopyrimidine analog that selectively inhibits RSK1 and RSK2
RSK2-IN-2 is unique in its specific inhibition of RSK2, making it a valuable tool for studying the role of RSK2 in various cellular processes and its potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H11N5O |
|---|---|
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
(E)-2-cyano-3-[3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H11N5O/c17-8-12(15(18)22)7-10-2-1-3-11(6-10)14-13-4-5-19-16(13)21-9-20-14/h1-7,9H,(H2,18,22)(H,19,20,21)/b12-7+ |
Clé InChI |
PBACTZXZNFJQGT-KPKJPENVSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C2=C3C=CNC3=NC=N2)/C=C(\C#N)/C(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)C2=C3C=CNC3=NC=N2)C=C(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
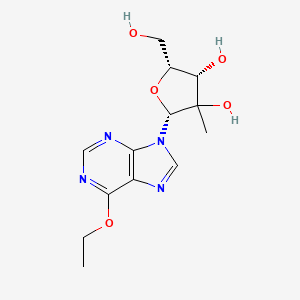
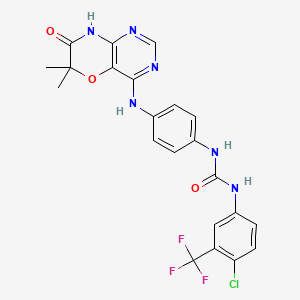
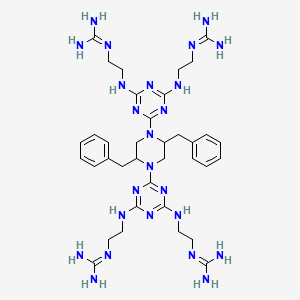
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)
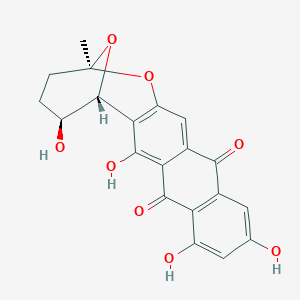
![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)
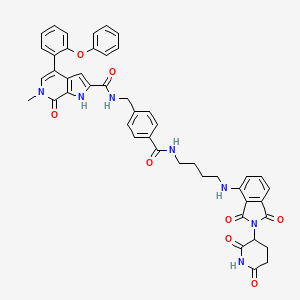
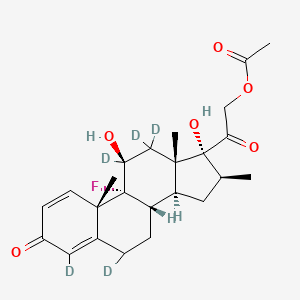
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
